2-Fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
2-Fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that belongs to the class of fluoro-substituted bicyclo[1.1.1]pentanes. These compounds are known for their unique structural properties and have gained significant attention in various fields of chemistry and medicinal research. The incorporation of fluorine atoms into the bicyclo[1.1.1]pentane skeleton can significantly alter the physicochemical properties of the compound, making it a valuable scaffold for drug development and other applications .
Preparation Methods
The synthesis of 2-Fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves several steps. One practical and scalable approach to fluoro-substituted bicyclo[1.1.1]pentanes has been developed after more than 20 years of trials . The synthetic route typically involves the following steps:
Starting Materials: The synthesis begins with bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Decarboxylative Fluorination: This step involves the decarboxylation of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid to introduce the fluorine atom at the desired position.
Reaction Conditions: The reaction is typically carried out using silver nitrate (AgNO3) as a reagent under specific conditions to achieve the desired product.
Chemical Reactions Analysis
2-Fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
2-Fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold in drug development due to its unique structural properties and ability to modulate the physicochemical properties of drugs.
Supramolecular Chemistry: It is used in the design of supramolecular structures and materials.
Materials Science: The compound finds applications in the development of new materials with specific properties.
Biological Research: It is used in biological studies to understand the effects of fluorine substitution on biological activity.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets and pathways. The incorporation of fluorine atoms can alter the acidity/basicity of neighboring functional groups and control the conformation of the molecule . This can influence the compound’s binding affinity to specific targets and its overall biological activity .
Comparison with Similar Compounds
2-Fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane Derivatives: These compounds share the bicyclo[1.1.1]pentane core but differ in the substituents attached to the core.
Fluorinated Bicyclo[1.1.1]pentanes: These compounds have different positions and numbers of fluorine atoms, which can influence their properties and applications.
Phenyl Ring Substituted Compounds: Compounds where the phenyl ring is replaced with the bicyclo[1.1.1]pentane skeleton, showing improved activity and physicochemical properties.
Properties
Molecular Formula |
C12H10F2O2 |
---|---|
Molecular Weight |
224.20 g/mol |
IUPAC Name |
2-fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C12H10F2O2/c13-8-3-1-2-7(4-8)11-5-12(6-11,9(11)14)10(15)16/h1-4,9H,5-6H2,(H,15,16) |
InChI Key |
YZBCDEVCCNSNJB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2F)C(=O)O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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